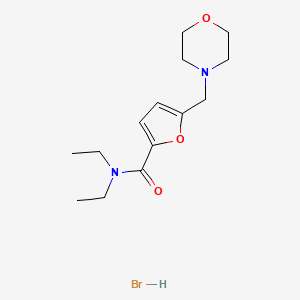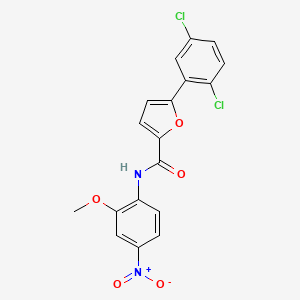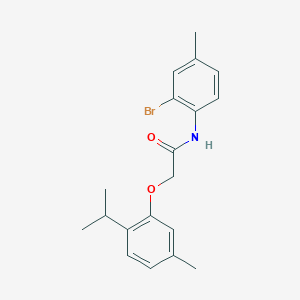
1-(2-chlorobenzyl)-4-(3-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-(3-methylcyclohexyl)piperazine, commonly known as TFMPP, is a synthetic psychoactive substance that belongs to the class of piperazines. It was initially developed as a pharmaceutical drug, but it is mostly used today as a recreational drug. TFMPP is often used in combination with other substances, such as benzylpiperazine (BZP), to enhance their effects.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin agonist. It binds to and activates serotonin receptors in the brain, leading to the release of neurotransmitters such as dopamine and norepinephrine. This results in the stimulation of the central nervous system and the induction of hallucinations.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, dry mouth, and sweating. TFMPP has been reported to induce feelings of euphoria, increased sociability, and heightened sensory perception. However, it can also cause anxiety, paranoia, and hallucinations.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in lab experiments. It is easy to synthesize and purify, and its effects on the central nervous system are well-characterized. However, TFMPP has several limitations. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. TFMPP is also highly variable in its effects, depending on the dose, route of administration, and individual differences.
Future Directions
For research on TFMPP include the development of new derivatives with improved therapeutic profiles, the study of the long-term effects of TFMPP use, and the use of TFMPP as a model compound for studying the structure-activity relationship of piperazines and their derivatives.
Synthesis Methods
TFMPP is synthesized by reacting 1-(2-chlorobenzyl)piperazine with 3-methylcyclohexylamine in the presence of a catalyst. The reaction is carried out in a solvent, such as toluene or dichloromethane, at a specific temperature and pressure. The resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
TFMPP has been used in scientific research to study its effects on the central nervous system. It has been shown to have both stimulant and hallucinogenic properties, similar to other piperazines. TFMPP has also been used as a model compound to study the structure-activity relationship of piperazines and their derivatives.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2/c1-15-5-4-7-17(13-15)21-11-9-20(10-12-21)14-16-6-2-3-8-18(16)19/h2-3,6,8,15,17H,4-5,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORKJOSATZXBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)

![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)


![methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4948765.png)
![N-[4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4948767.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4948771.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4948774.png)



![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4948824.png)
